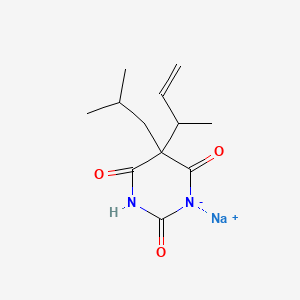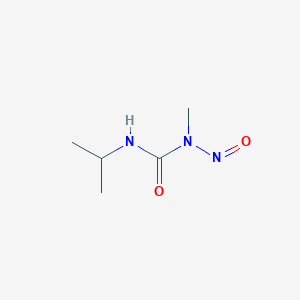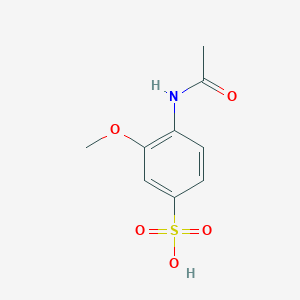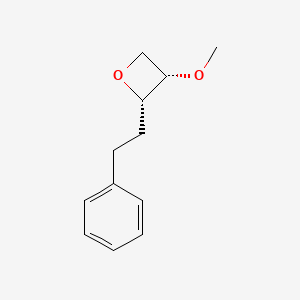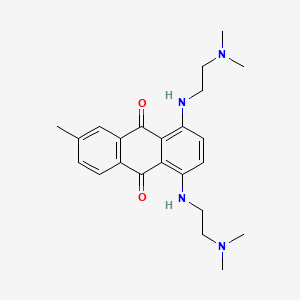
1,4-Bis((2-(dimethylamino)ethyl)amino)-6-methyl-9,10-anthracenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((2-(dimethylamino)ethyl)amino)-6-methyl-9,10-anthracenedione is a synthetic compound known for its bioreductive properties.
Preparation Methods
The synthesis of 1,4-Bis((2-(dimethylamino)ethyl)amino)-6-methyl-9,10-anthracenedione involves multiple steps. One of the key synthetic routes includes the conversion of 3,6-dichlorophthalic anhydride to 3,6-difluorophthalic anhydride using a KF–NaF-mediated reaction . This intermediate is then subjected to further reactions to introduce the dimethylaminoethyl groups and the anthracenedione core. The overall yield of this synthesis is approximately 20% .
Chemical Reactions Analysis
1,4-Bis((2-(dimethylamino)ethyl)amino)-6-methyl-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its N-oxide derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups to modify its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium dithionite. The major products formed from these reactions are the N-oxide derivatives and the reduced active form of the compound .
Scientific Research Applications
1,4-Bis((2-(dimethylamino)ethyl)amino)-6-methyl-9,10-anthracenedione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Bis((2-(dimethylamino)ethyl)amino)-6-methyl-9,10-anthracenedione involves its reduction in hypoxic conditions to its active form. This active form binds non-covalently to DNA and inhibits the enzyme topoisomerase II, which is crucial for DNA replication and cell division . This inhibition leads to the sensitization of tumor cells to radiotherapy and chemotherapy, enhancing their effectiveness .
Comparison with Similar Compounds
1,4-Bis((2-(dimethylamino)ethyl)amino)-6-methyl-9,10-anthracenedione is unique compared to other anthraquinone derivatives due to its bioreductive properties and ability to enhance cancer therapy. Similar compounds include:
1,4-Bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione: Another bioreductive agent with similar properties but different substituents.
1,4-Diaminoanthraquinone: A simpler anthraquinone derivative used in redox flow batteries and other industrial applications.
These compounds share some structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound in cancer therapy and other fields .
Properties
CAS No. |
70945-54-9 |
|---|---|
Molecular Formula |
C23H30N4O2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1,4-bis[2-(dimethylamino)ethylamino]-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C23H30N4O2/c1-15-6-7-16-17(14-15)23(29)21-19(25-11-13-27(4)5)9-8-18(20(21)22(16)28)24-10-12-26(2)3/h6-9,14,24-25H,10-13H2,1-5H3 |
InChI Key |
PSCSHWDJXRUYPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCN(C)C)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


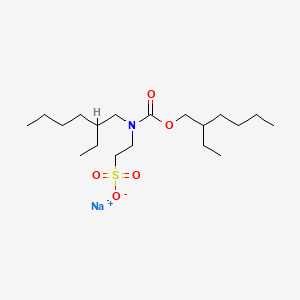
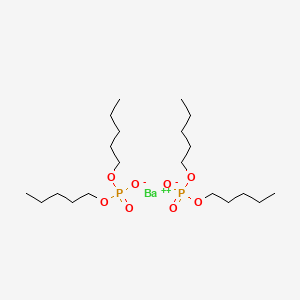
![4-[1-(4-Methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455577.png)

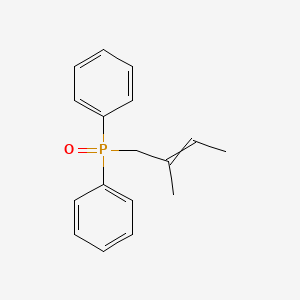
![{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol](/img/structure/B14455588.png)
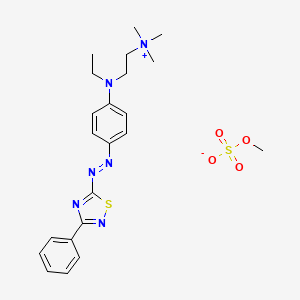
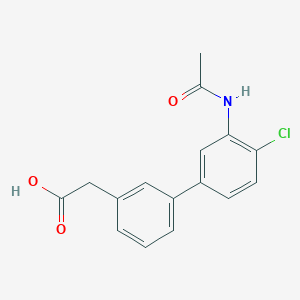
![(NE)-N-[(E)-1-[4-(dimethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine](/img/structure/B14455605.png)
